2-[Acetyl(methyl)amino]benzoic acid
Overview
Description
2-[Acetyl(methyl)amino]benzoic acid is an organic compound with the molecular formula C10H11NO31. It is also known by other names such as 2-(N-methylacetamido)benzoic acid and o-(N-Methylacetamido)benzoic acid1. The compound has a molecular weight of 193.20 g/mol1.
Synthesis Analysis
The synthesis of 2-[Acetyl(methyl)amino]benzoic acid is not explicitly mentioned in the available resources. However, related compounds have been synthesized through various methods, including the reaction of amines with protonated carboxylic acids2.Molecular Structure Analysis
The compound’s IUPAC name is 2-[acetyl(methyl)amino]benzoic acid1. Its InChI is InChI=1S/C10H11NO3/c1-7(12)11(2)9-6-4-3-5-8(9)10(13)14/h3-6H,1-2H3,(H,13,14)1. The canonical SMILES representation is CC(=O)N©C1=CC=CC=C1C(=O)O1.
Chemical Reactions Analysis
Specific chemical reactions involving 2-[Acetyl(methyl)amino]benzoic acid are not detailed in the available resources. However, related compounds have been involved in reactions such as the addition of amines to protonated carboxylic acids2.Physical And Chemical Properties Analysis
The compound has a molecular weight of 193.20 g/mol1. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 31. The compound also has a rotatable bond count of 21. Its exact mass and monoisotopic mass are 193.07389321 g/mol1. The topological polar surface area is 57.6 Ų1.Scientific Research Applications
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Antimicrobial Applications
- Field : Medicinal Chemistry
- Summary : A series of 2-amino benzoic acid derivatives were synthesized and evaluated for their in vitro antimicrobial activity against a panel of Gram-positive, Gram-negative bacterial and fungal strains .
- Methods : The compounds were synthesized and their antimicrobial activity was evaluated in vitro .
- Results : The synthesized compounds were found to be bacteriostatic and fungistatic in action .
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Biochemistry and Enzymology Applications
- Field : Biochemistry and Enzymology
- Summary : The compound has applications in several domains including biochemistry and enzymology .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes were not detailed in the source .
-
Material Science Applications
- Field : Material Science
- Summary : A study on the synthesis of novel liquid crystalline and fire retardant molecules based on a cyclotriphosphazene core, including Schiff base and amide linking units with benzoic acid derivatives, has explored the potential applications of these compounds in materials science.
- Methods : The compounds were synthesized and their properties were evaluated for potential applications in materials science.
- Results : The study explored the potential of these compounds in developing new materials with specific optical and fire-retardant properties.
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Electrophilic Aromatic Substitution
- Field : Organic Chemistry
- Summary : The compound can undergo electrophilic aromatic substitution, a common reaction in organic chemistry .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes were not detailed in the source .
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Benzylic Oxidations and Reductions
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Inhibition of Acetylcholinesterase
- Field : Biomedicine
- Summary : Some p-aminobenzoic acid derivatives have been evaluated against acetylcholinesterase for Alzheimer’s Disease treatment .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes were not detailed in the source .
-
Electrophilic Aromatic Substitution
- Field : Organic Chemistry
- Summary : The compound can undergo electrophilic aromatic substitution, a common reaction in organic chemistry .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes were not detailed in the source .
-
Benzylic Oxidations and Reductions
-
Inhibition of Acetylcholinesterase
- Field : Biomedicine
- Summary : Some p-aminobenzoic acid derivatives have been evaluated against acetylcholinesterase for Alzheimer’s Disease treatment .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes were not detailed in the source .
Safety And Hazards
The compound may cause serious eye irritation and skin irritation4. It may also cause respiratory irritation4. Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water in case of skin contact, and rinsing cautiously with water for several minutes in case of eye contact4.
Future Directions
The compound is a known environmental transformation product of metalaxyl5. It is widely used in the synthesis of orange oil, orange blossom, peach, grape, grapefruit, and other types of fragrances5. It can also be used in organic synthesis5.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.
properties
IUPAC Name |
2-[acetyl(methyl)amino]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-7(12)11(2)9-6-4-3-5-8(9)10(13)14/h3-6H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOQVAJFXPHUAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00229395 | |
Record name | Benzoic acid, 2-((acetylmethyl)amino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00229395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Acetyl(methyl)amino]benzoic acid | |
CAS RN |
78944-67-9 | |
Record name | Benzoic acid, 2-((acetylmethyl)amino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078944679 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 2-((acetylmethyl)amino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00229395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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